Bis(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)(diphenyl)silane
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Overview
Description
Bis(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)(diphenyl)silane: is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two 7-bromo-9,9-dioctyl-9H-fluoren-2-yl groups attached to a central silicon atom, which is also bonded to two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)(diphenyl)silane typically involves the following steps:
Starting Materials: The synthesis begins with 2,7-dibromo-9,9-dioctylfluorene and diphenylsilane.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling. The reaction conditions include the use of a base (e.g., potassium carbonate) and a solvent (e.g., toluene or tetrahydrofuran).
Purification: The product is purified using column chromatography to obtain the desired compound in high purity
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atoms in the fluorenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Cross-Coupling Reactions: The fluorenyl groups can engage in further cross-coupling reactions to form extended conjugated systems.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized fluorenes, while cross-coupling reactions can produce extended conjugated polymers .
Scientific Research Applications
Chemistry:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its ability to form stable, high-efficiency light-emitting materials
Biology and Medicine:
Fluorescent Probes: The compound’s fluorescent properties make it useful as a probe in biological imaging and diagnostics.
Industry:
Mechanism of Action
The mechanism by which Bis(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)(diphenyl)silane exerts its effects is primarily related to its electronic properties. The fluorenyl groups provide a conjugated system that can participate in electronic transitions, making the compound useful in optoelectronic applications. The silicon atom serves as a central scaffold, enhancing the compound’s stability and facilitating its incorporation into various materials .
Comparison with Similar Compounds
- 2,7-Dibromo-9,9-dimethyl-9H-fluorene
- 9,9-Dioctyl-2,7-dibromofluorene
- 9,9-Di-n-octylfluorene-2,7-diboronic acid bis(pinacol) ester
Comparison:
- Structural Differences: While these compounds share the fluorenyl core, they differ in the substituents attached to the fluorene and the central atom (silicon vs. carbon).
- Unique Features: Bis(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)(diphenyl)silane is unique due to the presence of the silicon atom, which imparts distinct electronic and structural properties compared to its carbon-based analogs .
This detailed overview highlights the significance of this compound in various scientific and industrial applications
Properties
CAS No. |
682809-61-6 |
---|---|
Molecular Formula |
C70H90Br2Si |
Molecular Weight |
1119.4 g/mol |
IUPAC Name |
bis(7-bromo-9,9-dioctylfluoren-2-yl)-diphenylsilane |
InChI |
InChI=1S/C70H90Br2Si/c1-5-9-13-17-21-31-47-69(48-32-22-18-14-10-6-2)65-51-55(71)39-43-61(65)63-45-41-59(53-67(63)69)73(57-35-27-25-28-36-57,58-37-29-26-30-38-58)60-42-46-64-62-44-40-56(72)52-66(62)70(68(64)54-60,49-33-23-19-15-11-7-3)50-34-24-20-16-12-8-4/h25-30,35-46,51-54H,5-24,31-34,47-50H2,1-4H3 |
InChI Key |
JCXRRQHHZWQFHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC6=C(C=C5)C7=C(C6(CCCCCCCC)CCCCCCCC)C=C(C=C7)Br)C8=C1C=C(C=C8)Br)CCCCCCCC |
Origin of Product |
United States |
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